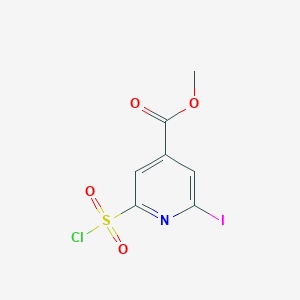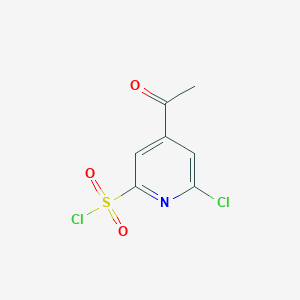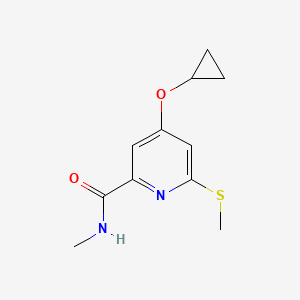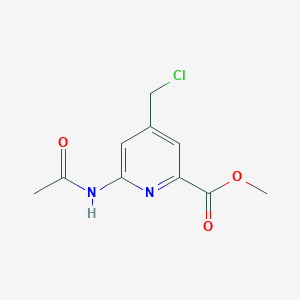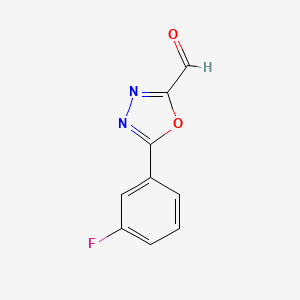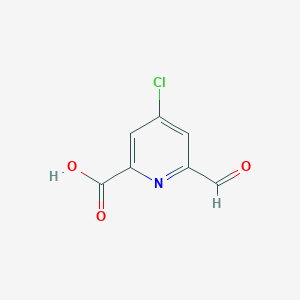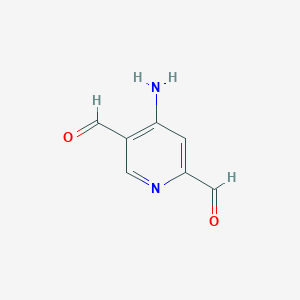
4-Aminopyridine-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyridine-2,5-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 4-position and aldehyde groups at the 2- and 5-positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. This method typically yields 4-aminopyridine, which can then be further modified to introduce the aldehyde groups at the 2- and 5-positions .
Another method involves the Hofmann degradation of isonicotinamide to prepare 4-aminopyridine. This process uses iodine or alkali metal iodide, sodium hydroxide, or potassium hydroxide, and bromine as catalysts . The resulting 4-aminopyridine can then undergo further reactions to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from pyridine. The process includes oxidation, nitration, and reduction steps to obtain the desired compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,5-dimethanol.
Substitution: Various N-substituted derivatives of 4-aminopyridine.
Wissenschaftliche Forschungsanwendungen
4-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the function of potassium channels in neurons.
Medicine: It has potential therapeutic applications in treating neurological disorders by enhancing synaptic transmission
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of 4-Aminopyridine-2,5-dicarbaldehyde involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potentials in neurons, leading to increased neurotransmitter release and enhanced neuronal signaling . The compound’s effects on potassium channels make it a valuable tool for studying neural transmission and developing treatments for neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminopyridine
- 3-Aminopyridine
- 4-Aminopyridine
Comparison
4-Aminopyridine-2,5-dicarbaldehyde is unique due to the presence of both amino and aldehyde functional groups on the pyridine ring. This structural feature allows it to participate in a wider range of chemical reactions compared to its analogues, which typically have only one functional group . Additionally, the compound’s ability to inhibit potassium channels and enhance synaptic transmission sets it apart from other aminopyridines .
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
4-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-1-6(4-11)9-2-5(7)3-10/h1-4H,(H2,8,9) |
InChI-Schlüssel |
QPLZIDQPIVKEIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1N)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



